16-methyl-19-thia-2,4,5,7,8,10-hexazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1(12),5,8,10,13(18)-pentaene-3-thione
Overview
Description
11-methyl-10,11,12,13-tetrahydro1benzothieno[3,2-e]bis[1,2,4]triazolo[1,5-c:4’,3’-a]pyrimidine-7-thiol is a complex organic compound with a unique structure that combines multiple heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-methyl-10,11,12,13-tetrahydro1benzothieno[3,2-e]bis[1,2,4]triazolo[1,5-c:4’,3’-a]pyrimidine-7-thiol involves multiple steps, starting from readily available precursors. The key steps typically include the formation of the benzothieno ring system, followed by the construction of the triazolo and pyrimidine rings. Common reagents used in these reactions include sulfur, hydrazine, and various alkylating agents. The reaction conditions often involve heating under reflux and the use of solvents such as ethanol or dimethylformamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts to improve reaction efficiency and selectivity would be explored.
Chemical Reactions Analysis
Types of Reactions
11-methyl-10,11,12,13-tetrahydro1benzothieno[3,2-e]bis[1,2,4]triazolo[1,5-c:4’,3’-a]pyrimidine-7-thiol can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at various positions on the molecule, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines.
Scientific Research Applications
11-methyl-10,11,12,13-tetrahydro1
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: It could be investigated for its potential therapeutic effects, such as antimicrobial or anticancer activity.
Industry: The compound may find use in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 11-methyl-10,11,12,13-tetrahydro1benzothieno[3,2-e]bis[1,2,4]triazolo[1,5-c:4’,3’-a]pyrimidine-7-thiol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its multiple heterocyclic rings. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- 11-methyl-5-(4-methyl-1-piperidinyl)-9,10,11,12-tetrahydro-8H- 1benzothieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8-one
- 11-methyl-5-phenyl-9,10,11,12-tetrahydro-8H- 1benzothieno[2,1-a]phthalazin-8-one
Uniqueness
What sets 11-methyl-10,11,12,13-tetrahydro1benzothieno[3,2-e]bis[1,2,4]triazolo[1,5-c:4’,3’-a]pyrimidine-7-thiol apart from similar compounds is its unique combination of heterocyclic rings, which may confer distinct chemical and biological properties
Properties
IUPAC Name |
16-methyl-19-thia-2,4,5,7,8,10-hexazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1(12),5,8,10,13(18)-pentaene-3-thione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N6S2/c1-6-2-3-7-8(4-6)21-11-9(7)10-14-5-15-19(10)12-16-17-13(20)18(11)12/h5-6H,2-4H2,1H3,(H,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTWWOJCAWKOJOW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC3=C2C4=NC=NN4C5=NNC(=S)N35 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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